3,4,5-Trimethoxybenzyl-d9 Alcohol

Description

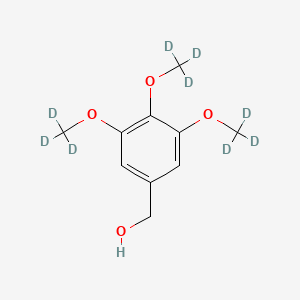

Structure

3D Structure

Properties

IUPAC Name |

[3,4,5-tris(trideuteriomethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHLRCUCFDXGLY-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858534 | |

| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219805-74-9 | |

| Record name | {3,4,5-Tris[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Isotopic Enrichment of 3,4,5 Trimethoxybenzyl D9 Alcohol

Deuterium (B1214612) Incorporation Strategies for Specific Benzyl (B1604629) and Alkoxy Positions

The successful synthesis of 3,4,5-Trimethoxybenzyl-d9 Alcohol hinges on the effective incorporation of deuterium at two distinct locations: the methoxy (B1213986) groups and the benzyl methylene (B1212753) site. This can be accomplished through two primary strategies: direct deuteration of the final product or a more controlled synthesis using deuterated starting materials.

Direct Deuteration Approaches for Methoxy Groups and the Benzyl Methylene Site

Direct deuteration involves the exchange of hydrogen for deuterium atoms on the fully formed 3,4,5-Trimethoxybenzyl alcohol molecule. While this approach can be atom-economical, achieving high levels of deuteration at the methoxy groups is challenging due to the stability of the C-H bonds in these functionalities.

For the benzyl methylene site, direct deuteration is more feasible. Catalytic hydrogen-deuterium (H/D) exchange reactions are commonly employed for this purpose. Transition metal catalysts, such as palladium on carbon (Pd/C) or ruthenium-based complexes, can facilitate the exchange of the benzylic protons with deuterium from a deuterium source like deuterium oxide (D₂O). google.com Microwave-assisted conditions can enhance the efficiency of this exchange, often leading to high deuterium incorporation at the benzylic position. google.com

Direct deuteration of methoxy groups on an aromatic ring is significantly more challenging and often requires harsh conditions that may not be compatible with the alcohol functionality. Acid- or base-catalyzed H/D exchange at elevated temperatures can be attempted, but these methods often lack selectivity and may lead to side reactions. nih.gov

Synthesis from Deuterated Precursors: Exploration of Synthetic Pathways Utilizing Deuterated Starting Materials

A more robust and selective approach to synthesizing this compound involves the use of deuterated starting materials. This bottom-up strategy provides greater control over the location and extent of deuterium incorporation.

A plausible synthetic route begins with a readily available starting material such as gallic acid (3,4,5-trihydroxybenzoic acid). The three phenolic hydroxyl groups can be converted to their deuterated methoxy counterparts through a Williamson ether synthesis using a deuterated methylating agent. Iodomethane-d₃ (CD₃I) is a common reagent for this purpose and can be synthesized from deuterated methanol (B129727) (CD₃OD). researchgate.netnih.gov

The reaction of gallic acid with an excess of iodomethane-d₃ in the presence of a suitable base (e.g., potassium carbonate) would yield methyl 3,4,5-tris(methoxy-d₃)benzoate. The ester can then be reduced to the corresponding benzyl alcohol. This reduction can be carried out using a standard reducing agent like lithium aluminum hydride (LiAlH₄). To introduce deuterium at the benzyl methylene position, a deuterated reducing agent such as lithium aluminum deuteride (LiAlD₄) can be employed. The use of LiAlD₄ would directly yield (3,4,5-tris(methoxy-d₃)phenyl)methan-d₂-ol, which is this compound.

Alternatively, if a non-deuterated reducing agent is used, the resulting 3,4,5-tris(methoxy-d₃)benzyl alcohol can then be subjected to a selective deuteration of the benzyl methylene position as described in the direct deuteration section.

Optimization of Reaction Conditions for Maximizing Deuterium Incorporation Efficiency and Isotopic Purity

Achieving near-complete deuterium incorporation and high isotopic purity is critical for the utility of the final compound. This requires careful optimization of reaction conditions at each step of the synthesis.

For the deuteromethylation of gallic acid, the choice of solvent, base, and reaction temperature can significantly impact the yield and completeness of the reaction. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often suitable. The reaction temperature can be adjusted to ensure the reaction goes to completion without causing decomposition of the starting material or product.

In the case of direct deuteration of the benzyl methylene group, the catalyst, deuterium source, and reaction conditions are key variables. For ruthenium-catalyzed reactions, parameters such as catalyst loading, temperature, and the choice of base can be fine-tuned to maximize deuterium incorporation. prepchem.com Similarly, for palladium-catalyzed H/D exchange, the reaction time and temperature under microwave irradiation are critical for achieving high levels of deuteration. google.com

The isotopic purity of the final product is a measure of the percentage of molecules that have the desired number of deuterium atoms. This is typically determined using analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. tn-sanso.co.jporganic-chemistry.orgnih.gov HRMS can distinguish between molecules with different numbers of deuterium atoms based on their mass-to-charge ratio, allowing for the calculation of isotopic enrichment. ¹H NMR can be used to determine the degree of deuteration at specific sites by observing the disappearance or reduction of proton signals, while ²H NMR can directly detect the presence of deuterium. organic-chemistry.org

| Parameter | Condition | Effect on Deuteration |

| Catalyst | Ru-MACHO, Pd/C | Influences selectivity and efficiency of H/D exchange at the benzyl position. |

| Deuterium Source | D₂O, CD₃I, LiAlD₄ | Determines the site and extent of deuterium incorporation. |

| Temperature | 60-120 °C | Higher temperatures can increase reaction rates but may lead to side reactions or reduced selectivity. |

| Solvent | Aprotic polar (e.g., DMF) for methylation, various for H/D exchange | Can affect solubility of reactants and catalyst activity. |

| Base | K₂CO₃, KOtBu | Essential for deprotonation in methylation and some H/D exchange reactions. |

| Reaction Time | Varies (minutes to hours) | Needs to be sufficient for complete reaction without product degradation. |

Advanced Synthetic Techniques Relevant to Deuterated Chemical Compounds

The synthesis of complex deuterated molecules like this compound can benefit from the application of advanced synthetic techniques that offer improved selectivity and scalability.

Chemo- and Regioselective Deuteration Methods

Chemo- and regioselectivity are crucial when dealing with multifunctional molecules. In the context of 3,4,5-Trimethoxybenzyl alcohol, it is important to deuterate the intended positions without affecting other parts of the molecule.

The synthesis from deuterated precursors is inherently regioselective, as the deuterium atoms are introduced at specific, predetermined positions. For instance, using CD₃I ensures that deuterium is only incorporated into the methoxy groups.

In direct deuteration approaches, the choice of catalyst can impart regioselectivity. For example, certain iridium-based catalysts are known to direct deuteration to the ortho positions of directing groups like hydroxyl or methoxy groups. elsevierpure.com While not directly applicable to the methoxy C-H bonds themselves, this highlights the principle of catalyst-controlled regioselectivity. For the benzyl methylene group, transition metal-catalyzed H/D exchange is highly selective for the benzylic position due to the lower bond dissociation energy of benzylic C-H bonds.

Scalable Synthesis Protocols for Research Quantities

The production of deuterated compounds, even for research purposes, often requires scalable synthetic protocols to obtain sufficient quantities for various studies. Traditional batch synthesis methods can be scaled up, but they may present challenges in terms of heat and mass transfer, leading to longer reaction times and potential inconsistencies.

Flow chemistry offers a promising alternative for the scalable synthesis of deuterated compounds. tn-sanso.co.jp In a flow synthesis setup, reactants are continuously pumped through a heated reactor containing a catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and reproducibility. Flow methods can be particularly advantageous for catalytic H/D exchange reactions, enabling efficient mixing of the substrate with the deuterium source and catalyst. The use of microwave-assisted flow reactors can further accelerate these processes. tn-sanso.co.jp

| Technique | Description | Relevance to this compound Synthesis |

| Catalyst-Directed Deuteration | Use of transition metal catalysts to direct H/D exchange to specific positions. | Selective deuteration of the benzyl methylene group. |

| Synthesis from Labeled Precursors | Building the molecule from smaller, already deuterated fragments. | Highly regioselective incorporation of deuterium into the methoxy groups and benzyl methylene site. |

| Flow Chemistry | Continuous reaction in a flow reactor for better control and scalability. | Enables efficient and scalable production of the deuterated compound, especially for the H/D exchange step. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Can significantly reduce reaction times for H/D exchange reactions. |

The synthesis of this compound, where the nine deuterium atoms are located on the three methoxy groups, is not a trivial process. It requires a strategic approach that typically involves the introduction of deuterated methyl groups onto a suitable precursor molecule. A common and effective strategy is to start with a compound that possesses three hydroxyl groups at the 3, 4, and 5 positions of the benzene (B151609) ring. These hydroxyl groups can then be alkylated using a deuterated methylating agent.

A plausible precursor for this synthesis is 3,4,5-trihydroxybenzoic acid, also known as gallic acid. The synthesis can be conceptualized in a two-step process. First, the carboxylic acid group of gallic acid is reduced to an alcohol, yielding 3,4,5-trihydroxybenzyl alcohol. Subsequently, the three phenolic hydroxyl groups are methylated using a deuterated methylating agent.

Alternatively, the synthesis can commence with 3,4,5-trimethoxybenzaldehyde, which is reduced to 3,4,5-trimethoxybenzyl alcohol. google.com However, for the purpose of isotopic labeling with deuterium on the methoxy groups, starting with a trihydroxy precursor is more direct.

The choice of the deuterated methylating agent is critical for the efficiency and isotopic enrichment of the final product. Commonly used deuterated methylating agents include trideuteromethyl iodide (CD₃I) and di(trideuteromethyl) sulfate ((CD₃)₂SO₄). These reagents can be used to introduce the CD₃ groups onto the hydroxyl moieties of the precursor.

The methylation reaction is typically carried out in the presence of a base to deprotonate the hydroxyl groups, making them more nucleophilic. The choice of base and solvent is important to optimize the reaction conditions and maximize the yield and isotopic purity.

Table 1: Plausible Synthetic Parameters for the Deuteromethylation of 3,4,5-Trihydroxybenzyl Alcohol

| Parameter | Options | Considerations |

| Precursor | 3,4,5-Trihydroxybenzyl Alcohol | Can be synthesized from the reduction of gallic acid. |

| Deuterated Methylating Agent | Trideuteromethyl iodide (CD₃I) | Commercially available; reaction may require heating. |

| Di(trideuteromethyl) sulfate ((CD₃)₂SO₄) | A powerful methylating agent; may offer higher yields. | |

| Base | Potassium carbonate (K₂CO₃) | A common and effective base for O-methylation. |

| Sodium hydride (NaH) | A strong base that can lead to complete deprotonation. | |

| Solvent | Acetone | A polar aprotic solvent suitable for this type of reaction. |

| Dimethylformamide (DMF) | A polar aprotic solvent that can facilitate the reaction. | |

| Reaction Temperature | Room temperature to reflux | Dependent on the reactivity of the chosen reagents. |

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete conversion of the starting material.

Purification and Isolation Methodologies for High Isotopic Purity this compound

Achieving high isotopic purity is a critical aspect of the synthesis of deuterated compounds. rsc.org Following the synthesis of this compound, the crude product will likely contain a mixture of the desired deuterated compound, any remaining starting material, partially deuterated species, and other reaction byproducts. Therefore, a robust purification strategy is essential.

Chromatographic techniques are the cornerstone for the purification of isotopically labeled organic molecules. For this compound, a multi-step purification process may be employed to ensure the removal of all impurities.

Initially, column chromatography using silica gel can be used to separate the product from non-polar and highly polar impurities. The choice of eluent system is critical for achieving good separation and is typically determined through preliminary analysis by thin-layer chromatography.

For achieving very high isotopic and chemical purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. Reversed-phase HPLC, with a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile), can effectively separate the fully deuterated compound from any partially deuterated analogues and other closely related impurities.

The success of the purification process is contingent upon the ability to accurately assess the isotopic purity of the isolated compound. Several analytical techniques are employed for this purpose.

Table 2: Analytical Techniques for the Assessment of Isotopic Purity

| Technique | Principle | Information Obtained |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can distinguish between isotopologues. nih.govresearchgate.net | Provides the isotopic distribution of the compound, allowing for the calculation of isotopic enrichment. nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. ¹H NMR can quantify the remaining protons, while ²H NMR directly detects the deuterium nuclei. nih.gov | Confirms the positions of the deuterium labels and can be used to determine the degree of deuteration at specific sites. nih.gov |

By combining these purification and analytical methodologies, it is possible to isolate this compound with a high degree of both chemical and isotopic purity, making it suitable for its intended applications in research and development.

Advanced Spectroscopic and Analytical Characterization Techniques for 3,4,5 Trimethoxybenzyl D9 Alcohol in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of isotopically labeled compounds like 3,4,5-trimethoxybenzyl-d9 alcohol, NMR provides not only structural confirmation but also a detailed assessment of the location and extent of deuterium incorporation.

Proton (¹H) NMR spectroscopy is based on the magnetic properties of the ¹H nucleus. Since deuterium (²H or D) has a different spin quantum number and a much smaller gyromagnetic ratio than a proton, it is not observed in a standard ¹H-NMR spectrum. This results in the "disappearance" or suppression of signals corresponding to the positions where protons have been replaced by deuterium.

In the case of this compound, the nine protons of the three methoxy (B1213986) groups are replaced by deuterium. Consequently, the characteristic singlet that appears around 3.8-3.9 ppm for the methoxy protons in the unlabeled 3,4,5-trimethoxybenzyl alcohol is absent in the ¹H-NMR spectrum of the d9-labeled compound. nih.govsigmaaldrich.com The remaining signals, corresponding to the two aromatic protons and the two benzylic methylene (B1212753) protons, confirm the integrity of the rest of the molecular structure. The expected chemical shifts for the remaining protons are largely unaffected, though minor shifts due to long-range isotopic effects are possible.

Interactive Table 1: Comparison of Expected ¹H-NMR Data for 3,4,5-Trimethoxybenzyl Alcohol and its d9-Analog in CDCl₃

| Assignment | 3,4,5-Trimethoxybenzyl Alcohol (Unlabeled) | This compound | Comment |

| Ar-H (2H) | ~6.5 ppm (s) | ~6.5 ppm (s) | Aromatic proton signals remain, confirming the benzene (B151609) ring integrity. |

| -CH₂OH (2H) | ~4.6 ppm (s) | ~4.6 ppm (s) | Methylene proton signal remains, confirming the benzyl (B1604629) alcohol moiety. |

| -OCH₃ (9H) | ~3.8-3.9 ppm (s) | Signal Absent | Signal suppression confirms the deuteration of the methoxy groups. |

| -OH (1H) | Variable (br s) | Variable (br s) | The hydroxyl proton signal is present but its chemical shift is dependent on concentration and temperature. |

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. When deuterium is attached to a carbon atom, it influences the ¹³C-NMR spectrum in two significant ways:

C-D Coupling: The ¹³C signal for a deuterated carbon (CD₃) is split into a multiplet due to one-bond coupling between ¹³C and ²H. For a CD₃ group, this typically results in a septet. The coupling constant (¹J_CD) is related to the one-bond proton coupling constant (¹J_CH) by the ratio of their gyromagnetic ratios (γD/γH ≈ 1/6.5).

Deuterium-Induced Isotope Shift: The replacement of protons with deuterium causes a small upfield shift (to lower ppm values) in the resonance of the attached carbon and, to a lesser extent, in the resonances of adjacent carbons. This upfield shift is a result of the lower zero-point vibrational energy of the C-D bond compared to the C-H bond.

For this compound, the signals for the methoxy carbons would be expected to appear as septets and be shifted upfield compared to the singlet observed for the methoxy carbons in the unlabeled compound. The signals for the aromatic carbons and the benzylic carbon remain as singlets, confirming the carbon backbone.

Interactive Table 2: Comparison of Expected ¹³C-NMR Data and Deuterium-Induced Effects

| Assignment | 3,4,5-Trimethoxybenzyl Alcohol (Unlabeled) | This compound (Expected) | Deuterium-Induced Effect |

| C3, C5 (para-OCH₃) | ~153 ppm | Shifted slightly upfield | Minor upfield shift due to two-bond isotope effect. |

| C4 (meta-OCH₃) | ~137 ppm | Shifted slightly upfield | Minor upfield shift due to two-bond isotope effect. |

| C1 | ~135 ppm | ~135 ppm | Negligible shift expected. |

| C2, C6 | ~105 ppm | ~105 ppm | Negligible shift expected. |

| -CH₂OH | ~65 ppm | ~65 ppm | Negligible shift expected. |

| para-OCH₃ | ~61 ppm | Upfield shifted, septet | Significant upfield shift and splitting due to C-D coupling. |

| meta-OCH₃ | ~56 ppm | Upfield shifted, septet | Significant upfield shift and splitting due to C-D coupling. |

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation. harvard.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, the COSY spectrum would be very simple, showing no cross-peaks, which confirms the magnetic isolation of the aromatic protons and the methylene protons from each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would show a cross-peak between the aromatic protons (~6.5 ppm) and the aromatic C2/C6 carbons (~105 ppm), and another cross-peak between the methylene protons (~4.6 ppm) and the benzylic carbon (~65 ppm). The absence of correlations for the methoxy groups further confirms deuteration.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two or three bonds. This is particularly powerful for confirming the connectivity of the molecule. For instance, correlations would be expected from the methylene protons to the aromatic C1, C2, and C6 carbons. Also, correlations from the aromatic protons to the deuterated methoxy carbons would definitively establish the position of the deuterated groups on the aromatic ring.

Mass Spectrometry (MS) for Definitive Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds, as it directly measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight and to assess the isotopic purity with high precision.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, HRMS can unequivocally confirm the incorporation of nine deuterium atoms by comparing the measured exact mass to the theoretical exact mass of the chemical formula C₁₀H₅D₉O₄. This level of precision allows for the clear differentiation from the unlabeled compound and from incompletely deuterated species.

Interactive Table 3: Molecular Weight and Exact Mass Comparison

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Exact Mass (Da) |

| 3,4,5-Trimethoxybenzyl alcohol | C₁₀H₁₄O₄ | 198.22 | 198.08921 |

| This compound | C₁₀H₅D₉O₄ | 207.27 | 207.14566 |

While HRMS confirms the presence of the fully deuterated molecule, Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the precise isotopic composition or enrichment of a sample. rsc.orgnih.gov IRMS provides a quantitative measure of the deuterium content, which is crucial for applications where the isotopic purity must be known with a high degree of certainty, such as in pharmacokinetic studies or when used as a quantification standard.

The technique typically involves the combustion of the sample to produce simple gases (e.g., H₂ and HD). The instrument then measures the ratio of the heavier isotope-containing gas (HD) to the lighter isotope-containing gas (H₂). youtube.comyoutube.com This ratio is then used to calculate the atom percent of deuterium in the original molecule, providing a definitive assessment of the isotopic enrichment and confirming that the deuteration has proceeded to completion. This quantitative data is essential for validating the quality of the isotopically labeled standard.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.infolibretexts.org For this compound, the IR spectrum provides a unique fingerprint, confirming the presence of key structural features.

The most prominent and diagnostically significant absorption in the IR spectrum of an alcohol is the O-H stretching vibration. libretexts.org In the case of this compound, this appears as a strong, broad band in the region of 3300-3400 cm⁻¹. The broadness of this peak is a characteristic result of intermolecular hydrogen bonding between alcohol molecules. libretexts.org

Another key feature is the C-O stretching vibration, which for alcohols, typically appears in the 1000-1200 cm⁻¹ range. For 1-butanol, as a comparative example, this stretch is observed at 1073 cm⁻¹. libretexts.org The presence of the aromatic ring in this compound will also give rise to characteristic absorptions. These include C-H stretching vibrations from the aromatic ring, typically appearing just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are observed in the 1450-1600 cm⁻¹ region.

The deuteration of the three methoxy groups introduces C-D stretching vibrations. These bonds are weaker and involve a heavier atom (deuterium) compared to C-H bonds, and thus their stretching frequencies are expected to appear at lower wavenumbers, typically in the 2100-2200 cm⁻¹ range. The presence of these bands, alongside the absence of the typical C-H stretching bands for methoxy groups (around 2850-2960 cm⁻¹), provides direct evidence of successful deuteration.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3300-3400 | Strong, Broad |

| Aromatic C-H | Stretching | >3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong |

| C-O | Stretching | 1000-1200 | Strong |

| C-D (methoxy) | Stretching | 2100-2200 | Medium |

This table is a representation of expected values based on general principles of IR spectroscopy. Actual values may vary slightly.

Chromatographic Methodologies for Purity Profiling and Quantitative Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantitative determination in complex matrices. These methods separate the compound from impurities and other components, allowing for accurate analysis.

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like 3,4,5-trimethoxybenzyl alcohol and its deuterated analog. cloudfront.net The sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase lining the column and the mobile gas phase.

When coupled with a Flame Ionization Detector (FID), GC provides a robust method for quantifying the purity of this compound. The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon atoms, making it suitable for quantitative analysis.

For more definitive identification and structural elucidation, GC is often coupled with a Mass Spectrometer (GC-MS). nih.govresearchgate.net As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that can be used to confirm the identity of the compound. In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (207.27 g/mol ) and characteristic fragment ions that differ from its non-deuterated counterpart by 9 mass units, confirming the isotopic labeling. cdnisotopes.comsimsonpharma.com For instance, the non-deuterated compound, 3,4,5-trimethoxybenzyl alcohol, has a molecular weight of 198.22 g/mol . nih.govsigmaaldrich.comsigmaaldrich.com

Derivatization can sometimes be employed in GC-MS analysis to improve chromatographic behavior and enhance sensitivity. For example, a study on benzyl alcohol analysis utilized derivatization with 4-carbethoxyhexafluorobutyryl chloride to create a higher molecular weight derivative with distinct mass spectral fragmentation, free from interferences from more volatile components. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. helixchrom.comresearchgate.netsigmaaldrich.com It is particularly useful for compounds that are not sufficiently volatile for GC analysis or are thermally labile. For this compound, reversed-phase HPLC is a common and effective method for purity assessment.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.

The purity of a this compound sample can be determined by monitoring the elution profile with a suitable detector, most commonly an ultraviolet (UV) detector. The aromatic ring in the molecule allows for strong UV absorbance at specific wavelengths, for instance, benzyl alcohol is often detected at 210 nm and benzaldehyde (B42025) at 250 nm. researchgate.net The presence of a single, sharp peak at the expected retention time indicates a high degree of purity, while the presence of additional peaks would signify impurities. By integrating the peak areas, the relative purity of the compound can be calculated.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis of Benzyl Alcohol Derivatives

| Parameter | Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table provides a general example of HPLC conditions. Method optimization is typically required for specific applications.

While this compound itself is not chiral, some of its derivatives or related compounds can be. In such cases, chiral chromatography becomes a critical tool for the separation and quantification of enantiomers. mz-at.de Enantiomers are non-superimposable mirror images of a molecule that often exhibit different biological activities.

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This technique is crucial in pharmaceutical research and development where the therapeutic effects and toxicity of enantiomers can vary significantly. mz-at.de For benzyl alcohol derivatives, methods have been developed using CSPs like N-(3,5-dinitrobenzoyl)-D-phenylglycine. researchgate.net In some instances, pre-column derivatization with an achiral reagent can be used to enhance the separation of chiral alcohols. researchgate.net The ability to ensure the enantiomeric purity of chiral derivatives is essential for their application in stereospecific biological and mechanistic studies. nih.gov

Strategic Applications of 3,4,5 Trimethoxybenzyl D9 Alcohol in Quantitative and Mechanistic Research

Utilization as an Internal Standard in Quantitative Analytical Chemistry

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). 3,4,5-Trimethoxybenzyl-d9 Alcohol, with its nine deuterium (B1214612) atoms, is an ideal internal standard for the quantification of the corresponding unlabeled analyte and related compounds. lgcstandards.comsimsonpharma.com

Method Development for Absolute Quantification in Complex Research Matrices

In quantitative nuclear magnetic resonance (qNMR) and mass spectrometry, the use of a certified reference material (CRM) as an internal standard is crucial for obtaining absolute quantitative values with SI traceability. fujifilm.com While not a CRM itself, this compound is used to establish reliable and reproducible methods for the absolute quantification of its non-deuterated analog in various complex matrices, such as biological fluids and environmental samples. The development of such methods involves creating calibration curves using standards of the analyte and a fixed concentration of the internal standard. ttb.gov This approach allows for the precise determination of analyte concentrations even at low levels.

For instance, in the analysis of organic pollutants in soil and water, deuterated standards like this compound are essential for accurate quantification. The stability of the deuterium label ensures that the internal standard behaves nearly identically to the analyte during extraction, derivatization, and chromatographic separation, thus providing a reliable reference for quantification.

Mitigation of Matrix Effects and Sample Processing Variability in Mass Spectrometry-Based Assays

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS-based quantification. nih.govresearchgate.netcsic.es These effects can lead to inaccurate and unreliable results. The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to compensate for these matrix effects. nih.gov

Table 1: Mitigation of Matrix Effects using a Stable Isotope-Labeled Internal Standard

| Parameter | Without Internal Standard | With this compound |

| Analyte Signal | Variable and prone to suppression/enhancement | Signal variability is normalized by the internal standard |

| Accuracy | Can be significantly compromised | High accuracy is achievable |

| Precision | Often poor due to sample-to-sample variations | Improved precision and reproducibility |

| Reliability | Low, especially in complex matrices | High reliability of quantitative data |

This table provides a conceptual overview of the benefits of using a stable isotope-labeled internal standard like this compound in mitigating matrix effects in mass spectrometry.

Application as a Stable Isotope Tracer in Metabolic and Mechanistic Pathway Elucidation

Stable isotope tracers are powerful tools for investigating metabolic pathways and reaction mechanisms. nih.gov By introducing a molecule labeled with a stable isotope, such as deuterium, into a biological system, researchers can track its fate and gain insights into complex biochemical processes.

Tracing Carbon Flow and Identifying Biotransformation Products in In Vitro and Pre-Clinical In Vivo Models

This compound can be used as a tracer to follow the metabolic fate of the 3,4,5-trimethoxybenzyl moiety in various experimental models. After administration, samples can be analyzed by mass spectrometry to identify metabolites that retain the deuterium label. This allows for the unambiguous identification of biotransformation products, such as hydroxylated or demethylated derivatives, against a complex biological background. tdx.cat This approach is invaluable for understanding how a compound is processed by the body, which is a critical aspect of drug development and toxicology studies. The oxidation of aromatic compounds is a key area of study, with metalloenzymes playing a significant role in these transformations in nature. uu.nl

Investigation of Enzymatic Reaction Mechanisms and Isotope Effects

The study of kinetic isotope effects (KIEs) is a fundamental technique for elucidating enzyme mechanisms. mdpi.comresearchgate.netnih.gov The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. By measuring the KIE for a reaction involving this compound, researchers can determine whether the cleavage of a carbon-deuterium bond is a rate-determining step in the enzymatic reaction. nih.gov This information is crucial for understanding the transition state of the reaction and the catalytic mechanism of the enzyme. For example, a significant deuterium isotope effect would suggest that the C-H (or C-D) bond is broken in the rate-limiting step of the reaction. nih.gov

Insights into the Bioavailability and Distribution in Pre-Clinical Pharmacokinetic Studies

Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate. nih.govdovepress.comnih.govfrontiersin.orgmdpi.com Stable isotope-labeled compounds like this compound can be used in "cassette" dosing studies, where the labeled and unlabeled forms of a compound are administered simultaneously via different routes (e.g., intravenous and oral). nih.gov This allows for the direct determination of absolute bioavailability without the need for a washout period between doses. By analyzing plasma samples for both the deuterated and non-deuterated forms of the compound, researchers can accurately calculate the fraction of the orally administered dose that reaches systemic circulation. nih.gov Furthermore, tissue distribution studies can be conducted to determine the extent to which the compound and its metabolites accumulate in various organs. dovepress.comnih.gov

Precursor in the Synthesis of Other Deuterated Research Compounds

The stable isotope-labeled compound this compound serves as a valuable and versatile starting material in synthetic organic chemistry for the creation of more complex deuterated molecules. Its utility stems from the presence of nine deuterium atoms on the three methoxy (B1213986) groups, which provides a stable, non-radioactive label. This isotopic labeling is crucial for a variety of advanced research applications, allowing scientists to trace metabolic pathways, investigate reaction mechanisms, and quantify compounds with high precision. The chemical reactivity of the alcohol functional group allows for its conversion into a wide array of derivatives, making it an ideal precursor for specialized research chemicals.

Development of Labeled Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. A key challenge in drug development is managing metabolic stability; many promising compounds fail due to rapid breakdown by metabolic enzymes, often cytochrome P450 (CYP) enzymes. nih.gov Deuteration, or the replacement of hydrogen with its isotope deuterium, is a strategy used to address this issue. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of metabolism at the site of deuteration. nih.govinformaticsjournals.co.in

By strategically incorporating deuterium into a drug candidate, chemists can create analogs with improved pharmacokinetic profiles, such as a longer half-life and reduced clearance, without altering the molecule's interaction with its biological target. nih.govnih.gov this compound can serve as a deuterated building block for synthesizing such analogs. The deuterated methoxy groups can be incorporated into larger molecules where O-demethylation is a known metabolic pathway. Studying these deuterated analogs helps to identify metabolically vulnerable sites ("soft spots") and provides crucial data for SAR, guiding the design of more robust and effective therapeutic agents. nih.gov For instance, if a parent compound containing a trimethoxybenzyl moiety is rapidly metabolized, synthesizing the d9 version using this compound as a precursor would reveal the metabolic importance of the methoxy groups. nih.gov This approach has been successfully applied to various drug candidates, including those for tuberculosis and cancer, where deuterated analogs showed enhanced metabolic stability. nih.govinformaticsjournals.co.in

| Deuterated Analog Example | Parent Compound Class | Purpose of Deuteration in SAR | Observed Outcome | Reference |

| Deuterated Imatinib (Gleevec) | Tyrosine Kinase Inhibitor | To block N-demethylation, a primary metabolic pathway. | Increased plasma concentration and half-life in preclinical studies. | nih.gov |

| Deutetrabenazine | Vesicular Monoamine Transporter 2 (VMAT2) Inhibitor | To reduce rapid metabolism of the parent drug, tetrabenazine. | Smoother pharmacokinetic profile, reduced dosing frequency, and FDA approval. nih.gov | nih.gov |

| Deuterated Imidazo[1,2-a]pyridines | Anti-tuberculosis Agents | To improve metabolic stability by blocking hydroxylation at methyl or benzyl (B1604629) positions. | Deuterated analogs exhibited longer half-lives in human microsomes compared to the non-deuterated parent compound. nih.gov | nih.gov |

| Deuterated Synthetic Cannabinoids | Cannabinoid Receptor Agonists | To evaluate the impact of deuterium substitution on receptor binding and metabolism. | Deuteration did not negatively affect potency and was used to probe metabolic pathways. nih.gov | nih.gov |

Synthesis of Deuterated Natural Product Derivatives for Biosynthetic Pathway Investigations

Elucidating the biosynthetic pathways of complex natural products is a significant challenge in chemical biology. nih.govpsu.edu These pathways consist of a series of enzyme-catalyzed reactions that convert simple precursors into intricate final structures. nih.gov Isotope labeling is a powerful tool for tracing these transformations. By feeding a living system—such as a plant or microorganism—a precursor labeled with a stable isotope like deuterium, researchers can track the incorporation of the label into the final natural product and its intermediates. nih.govcdnsciencepub.com Analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) reveals where the deuterium atoms are located in the final structure, providing direct evidence for the biosynthetic steps involved. cdnsciencepub.comnih.gov

The 3,4,5-trimethoxybenzoyl group is a structural moiety found in various natural products, including the well-known antihypertensive alkaloid, reserpine (B192253). biorxiv.orgbiorxiv.org this compound is an ideal precursor for synthesizing deuterated intermediates to study the biosynthesis of such compounds. For example, it can be oxidized to the corresponding 3,4,5-trimethoxy-d9-benzoic acid, which can then be used by the organism's enzymatic machinery. Recent research on the reserpine biosynthetic pathway in Rauvolfia verticillata identified the specific enzymes responsible for the late-stage methoxylation steps that form the trimethoxybenzoyl moiety. biorxiv.org Using a deuterated precursor derived from this compound in feeding experiments would allow for the direct confirmation of these steps and the elucidation of the complete pathway from primary metabolites to the final complex alkaloid.

| Deuterated Precursor | Natural Product Studied | Investigative Goal | Analytical Method | Reference |

| Deuterated Tyrosine | Sirodesmin PL | To identify biosynthetic precursors and map the formation pathway in the fungus Leptosphaeria maculans. | NMR Spectroscopy, LC-HRMS | cdnsciencepub.com |

| Deuterated Fatty Acids | Disparlure (Gypsy Moth Pheromone) | To elucidate the fatty acid metabolism pathway leading to the synthesis of the sex pheromone. | Mass Spectrometry (MS), 13C NMR | nih.gov |

| Deuterated Glucose | 1-Deoxynojirimycin | To determine the initial steps in the biosynthesis of iminosugar alkaloids. | NMR Spectroscopy | csic.es |

| Deuterated Octanoic Acid | Polyhydroxyoctanoate (PHO) | To investigate the synthesis of biopolymers in Pseudomonas oleovorans and characterize the resulting deuterated material. | NMR Spectroscopy, GC-MS | acs.org |

Preparation of Labeled Chemical Probes for Receptor Binding Studies

Chemical probes are essential tools for studying the interactions between ligands and their biological targets, such as receptors and enzymes. europa.eu These studies rely on labeling the probe in a way that allows for its detection and quantification. researchgate.net While radioisotopes (e.g., tritium, ³H) have been traditionally used, stable isotopes like deuterium offer a non-radioactive alternative for certain applications, particularly in mass spectrometry-based assays. nih.gov Deuterated compounds can also be used in concert with other labels, such as fluorophores, to create dually labeled probes for comparative binding assays. acs.orgacs.org

This compound can be used as a starting material to synthesize deuterated ligands for use as chemical probes. The high level of deuteration (nine deuterium atoms) provides a distinct mass shift that is easily detectable by mass spectrometry, facilitating quantitative analysis in competitive binding assays. Furthermore, the enhanced stability of the C-D bond can be advantageous, preventing the probe from degrading during the course of an experiment, which is crucial for obtaining accurate binding data. These deuterated probes can be used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace the labeled probe from its receptor. acs.org This approach is central to drug discovery, enabling the screening of large compound libraries to identify new leads with high affinity for a specific biological target.

| Labeled Probe Type | Label(s) | Application | Principle of Detection | Reference |

| Radioligand | ³H, ¹²⁵I | Saturation and competition binding assays to determine receptor density (Bmax) and ligand affinity (Kd, Ki). | Scintillation counting or gamma counting to quantify radioactivity. researchgate.net | researchgate.net |

| Fluorescent Probe | Benzofurazan, Cy3B, 5-TAMRA | Fluorescence polarization (FP) and fluorescence intensity-based assays for high-throughput screening. | Changes in fluorescence properties (polarization, intensity) upon binding to the target receptor. acs.orgjst.go.jp | acs.orgjst.go.jp |

| Deuterated Probe | ²H (Deuterium) | Quantitative mass spectrometry-based binding assays; internal standards in pharmacokinetic studies. | Detection of a specific mass-to-charge (m/z) ratio corresponding to the deuterated probe via MS. | researchgate.net |

| Dually Labeled Probe | ³H and Fluorescent Dye (e.g., 5-TAMRA) | Direct comparison of radiochemical and fluorescence-based binding assays to validate methods. | Simultaneous or parallel detection of radioactivity and fluorescence from the same ligand scaffold. nih.govacs.org | nih.govacs.org |

Research on Chemical Transformations and Derivatization of 3,4,5 Trimethoxybenzyl D9 Alcohol

Synthesis and Characterization of Novel Deuterated Derivatives

The synthesis of 3,4,5-Trimethoxybenzyl-d9 Alcohol often starts with its non-deuterated counterpart, 3,4,5-Trimethoxybenzaldehyde. A common method involves the reduction of the aldehyde group to an alcohol. This can be achieved through various reducing agents, with sodium borohydride (B1222165) in methanol (B129727) being a frequently used and efficient method. google.com The deuterated form, specifically with deuterium (B1214612) atoms on the methoxy (B1213986) groups (d9), is typically prepared from deuterated precursors. For instance, the synthesis can be adapted from methods used for similar deuterated compounds, which may involve the use of deuterated methanol (CD3OD) or other deuterated reagents during the synthesis process. nih.gov

The characterization of this compound and its derivatives relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial for confirming the positions and extent of deuteration. Mass spectrometry is also essential for verifying the molecular weight, which will be higher than the non-deuterated compound due to the presence of deuterium. simsonpharma.com

Esterification and Etherification Reactions with Deuterated Alcohol

The hydroxyl group of this compound allows it to undergo typical alcohol reactions, such as esterification and etherification, to produce a variety of deuterated derivatives.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid, often in the presence of an acid catalyst like sulfuric acid, to form an ester. scienceready.com.ausmartlabs.co.za The reaction is reversible, and to drive it towards the product, water is typically removed. olabs.edu.in The general scheme for the esterification of this compound is as follows:

(d9-CH3O)3-C6H2-CH2OH + R-COOH ⇌ (d9-CH3O)3-C6H2-CH2OOC-R + H2O

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis, where the alcohol is first converted to an alkoxide ion, which then reacts with an alkyl halide. Another approach is the vinylation of the alcohol with acetylene (B1199291) in the presence of a superbasic system like KOH-DMSO, which has been shown to be effective for the non-deuterated analogue, producing 3,4,5-trimethoxybenzyl vinyl ether in high yield. mdpi.com

| Reaction Type | Reactants | Key Conditions | Product Type |

| Esterification | This compound, Carboxylic Acid | Acid catalyst (e.g., H2SO4), Heat | Deuterated Ester |

| Etherification (Vinylation) | This compound, Acetylene | KOH-DMSO, Heat | Deuterated Vinyl Ether |

Oxidation and Reduction Pathways of the Deuterated Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol group in this compound can undergo both oxidation and reduction, leading to other important deuterated compounds.

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde, 3,4,5-Trimethoxybenzaldehyde-d9. A common method for this transformation on the non-deuterated alcohol involves using sodium hypochlorite (B82951) with a phase transfer catalyst. sciencemadness.org Further oxidation can yield the carboxylic acid, 3,4,5-Trimethoxybenzoic acid-d9.

Reduction: While this compound is itself a product of reduction, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol. For instance, 3,4,5-Trimethoxybenzaldehyde can be reduced to 3,4,5-trimethoxybenzyl alcohol using sodium borohydride in methanol. google.com Similarly, methyl 3,4,5-trimethoxybenzoate (B1228286) can be reduced to the alcohol using sodium borohydride and methanol. sciencemadness.org

| Transformation | Starting Material | Typical Reagents | Product |

| Oxidation | This compound | Sodium hypochlorite, Phase transfer catalyst | 3,4,5-Trimethoxybenzaldehyde-d9 |

| Further Oxidation | 3,4,5-Trimethoxybenzaldehyde-d9 | Stronger oxidizing agents | 3,4,5-Trimethoxybenzoic acid-d9 |

| Reduction | 3,4,5-Trimethoxybenzaldehyde-d9 | Sodium borohydride, Methanol | This compound |

Conjugation Strategies for Generating Labeled Bioconjugates for Research

The chemical functionalities of this compound and its derivatives make them suitable for conjugation to biomolecules, creating labeled probes for research. The trimethoxybenzyl group has been incorporated into molecules to enhance their biological properties, such as in the development of anti-inflammatory agents. mdpi.com

Conjugation can be achieved by forming stable bonds, such as amides or esters, with target molecules. For example, the carboxylic acid derivative, 3,4,5-trimethoxybenzoic acid, can be activated and then reacted with an amine group on a biomolecule to form an amide linkage. This strategy has been used to link NSAIDs to amino acids, which are then esterified with 3,4,5-trimethoxybenzyl alcohol. mdpi.com Photocatalysis is also an emerging technique for site-specific bioconjugation, allowing for precise control over the labeling process. beilstein-journals.org

Investigation of Reaction Mechanisms Involving the Deuterated Functionality

The presence of deuterium in this compound is a powerful tool for studying reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

For reactions involving the cleavage of a C-H bond at the benzylic position, replacing hydrogen with deuterium would be expected to slow down the reaction rate. This is because the C-D bond is stronger than the C-H bond. By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction. For instance, in oxidation reactions of benzyl alcohols, a significant KIE would suggest that the C-H bond is broken in the rate-determining step. Studies on the hydroxylation of similar compounds have shown changes in KIE values with the addition of acid, indicating a shift in the reaction mechanism. bohrium.com

Deuterium labeling is also invaluable in NMR studies to trace the fate of specific parts of a molecule during a reaction. In complex rearrangements or biosynthetic pathways, following the deuterium label can elucidate the connectivity of atoms in the products.

Development of Labeled Probes for Chemical Biology Research

The ability to synthesize a variety of deuterated derivatives from this compound opens up possibilities for creating labeled probes for chemical biology. These probes can be used to study biological systems with minimal perturbation, as the chemical properties of deuterated compounds are very similar to their non-deuterated counterparts.

One significant application is in the synthesis of deuterated drugs or drug metabolites for use as internal standards in quantitative analyses, such as mass spectrometry-based assays. researchgate.net The known concentration of the deuterated standard allows for accurate quantification of the non-deuterated analyte. This compound is a precursor to deuterated Trimethoprim (Trimethoprim-d9), an antibiotic. researchgate.netmedchemexpress.com The deuterated version serves as a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies of Trimethoprim.

Furthermore, the trimethoxybenzyl moiety itself is found in various biologically active compounds. mdpi.com By incorporating the deuterated version into these molecules, researchers can conduct detailed studies on their mechanism of action, metabolism, and target engagement in living cells. For example, trimethoprim-based chemical tags have been developed for live-cell imaging. nih.gov

Future Perspectives and Emerging Avenues in 3,4,5 Trimethoxybenzyl D9 Alcohol Research

Development of Chemoenzymatic and Biocatalytic Deuteration Strategies

The synthesis of deuterated molecules like 3,4,5-Trimethoxybenzyl-d9 alcohol is crucial for their application in research. While classical chemical synthesis is established, future research is trending towards more sustainable and selective methods, such as chemoenzymatic and biocatalytic strategies.

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts. For a compound like this compound, this could involve the enzymatic reduction of a deuterated precursor, 3,4,5-trimethoxybenzaldehyde-d9. Lipases and alcohol dehydrogenases are enzymes that could be employed for such transformations, offering high enantioselectivity if a chiral center were present. nih.govresearchgate.net The development of novel enzyme variants through directed evolution could further enhance the efficiency and substrate scope of these reactions. nih.gov

Biocatalytic deuteration represents an even more integrated biological approach, where microorganisms or their enzymes are used to introduce deuterium (B1214612) into a molecule. dtic.mil Future strategies could involve engineering metabolic pathways in bacteria or yeast to produce 3,4,5-trimethoxybenzyl alcohol directly from simple carbon sources in a deuterium-enriched medium (D₂O). nih.gov This would provide a highly efficient and sustainable route to the deuterated compound. Research into dual-protein catalysis systems, where one enzyme facilitates hydrogen-deuterium exchange and another performs a subsequent transformation, could also be a promising avenue for the site-selective deuteration of aromatic alcohols and their precursors. lgcstandards.com

Table 1: Comparison of Deuteration Strategies

| Strategy | Description | Potential Advantages for this compound |

| Chemical Synthesis | Traditional organic synthesis methods using deuterated reagents. | Well-established, scalable. |

| Chemoenzymatic Synthesis | Combination of chemical steps and enzymatic catalysis. | High selectivity, milder reaction conditions, potential for stereocontrol. |

| Biocatalytic Deuteration | Use of whole cells or isolated enzymes for deuterium incorporation. | Sustainable, uses inexpensive deuterium sources (D₂O), potential for complex labeling patterns. |

Integration into Advanced Multi-Omics Research Platforms (e.g., Lipidomics, Metabolomics)

The primary application of this compound is anticipated to be as an internal standard in mass spectrometry-based multi-omics studies, such as lipidomics and metabolomics. thalesnano.com The near-identical chemical properties to its non-deuterated counterpart, combined with a distinct mass shift, make it an ideal tool for accurate quantification of analytes in complex biological samples. scispace.com

In metabolomics , which involves the comprehensive analysis of small molecules in a biological system, deuterated internal standards are essential for correcting variations in sample preparation and instrument response. researchgate.netmdpi.com this compound could be used to quantify structurally related plant-derived metabolites or xenobiotics in biological fluids.

Similarly, in lipidomics , the study of cellular lipids, deuterated standards are crucial for accurate profiling. acs.org While not a lipid itself, its properties may be suitable for use as a surrogate internal standard for certain classes of polar lipids in high-throughput analyses where a perfectly matched standard is not available.

Future research will likely see the inclusion of this compound in customized internal standard mixtures for targeted and untargeted metabolomic and lipidomic analyses. Its use will contribute to the generation of high-quality, reproducible data, which is essential for biomarker discovery and understanding disease mechanisms.

Application in High-Throughput Screening Methodologies for Mechanistic Insights

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. bohrium.comnih.govprinceton.edu The integration of mass spectrometry with HTS has created a powerful platform for drug discovery and development. In this context, deuterated compounds like this compound can serve as internal standards to ensure the accuracy and reliability of large-scale screening data. acs.orgnih.govnih.gov

Future applications could involve using this compound in HTS assays designed to:

Monitor enzymatic reactions: If 3,4,5-trimethoxybenzyl alcohol is a substrate or product of an enzyme of interest, the deuterated form can be used to accurately quantify the reaction rate across thousands of potential inhibitors.

Assess metabolic stability: In drug discovery, HTS assays are used to evaluate the metabolic stability of drug candidates. This compound could be used as a reference compound or internal standard in such assays.

The use of deuterated standards in HTS workflows minimizes the impact of matrix effects and ion suppression, leading to more reliable hit identification and a lower rate of false positives and negatives. nih.gov

Computational Chemistry and Molecular Modeling Studies of Deuterated Compounds

Computational chemistry provides valuable insights into the properties and behavior of molecules. For deuterated compounds, computational studies can predict the impact of isotopic substitution on various molecular properties.

A key area of investigation is the kinetic isotope effect (KIE) , which is the change in the rate of a chemical reaction upon isotopic substitution. bohrium.com The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step. Computational studies on 3,4,5-trimethoxybenzyl alcohol and its deuterated isotopologues can model the KIE for various reactions, such as oxidation of the alcohol. This information is valuable for elucidating reaction mechanisms. Studies have already investigated the KIE in the hydroxylation of 3,4,5-trimethoxybenzyl alcohol, and further computational modeling could provide deeper mechanistic insights. bohrium.com

Molecular modeling can also be used to:

Predict changes in vibrational frequencies: Deuteration leads to lower vibrational frequencies, which can be calculated and correlated with experimental infrared and Raman spectra.

Simulate interactions with biological targets: If the non-deuterated parent compound has known biological activity, molecular docking and dynamics simulations can explore how deuteration might affect its binding to a receptor or enzyme.

These computational approaches can guide the rational design of deuterated compounds for specific applications and help in the interpretation of experimental data.

Role in Advanced Materials Science Research

The substitution of hydrogen with deuterium can influence the physical properties of materials, an area of growing interest in materials science. acs.orgornl.govresearchgate.net While specific applications of this compound in this field are not yet documented, its non-deuterated counterpart, 3,4,5-trimethoxybenzyl alcohol, can be used as a building block for polymers and other materials. acs.org

Future research could explore the incorporation of this compound into polymeric structures. The presence of deuterium can affect properties such as:

Thermal stability: The stronger C-D bonds can lead to increased resistance to thermal degradation. dtic.mil

Optical properties: Deuteration can reduce non-radiative decay pathways in luminescent materials, potentially enhancing their efficiency.

Neutron scattering contrast: The significant difference in neutron scattering length between hydrogen and deuterium makes deuterated materials valuable for studying the structure and dynamics of polymers using neutron scattering techniques. acs.orgornl.govresearchgate.net

While speculative, the potential to fine-tune material properties through selective deuteration makes this compound a candidate for future investigations in the design of advanced functional materials. resolvemass.ca

Q & A

Q. What synthetic methodologies are employed for the preparation of 3,4,5-Trimethoxybenzyl-d9 Alcohol, and how is isotopic purity validated?

The synthesis typically involves the reduction of a deuterated aldehyde precursor, such as 3,4,5-trimethoxybenzaldehyde-d9, using sodium borodeuteride (NaBD4) or other deuterated reducing agents to ensure retention of isotopic labels. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Isotopic purity (>98% deuterium incorporation) is confirmed using -NMR (absence of proton signals at methoxy or benzyl positions) and LC-HRMS (deuterium mass shift analysis). For example, analogous protocols for deuterated alcohols are validated in environmental analytical workflows .

Q. Which analytical techniques are recommended for quantifying this compound in complex biological or environmental matrices?

Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges (e.g., Waters Oasis HLB) is used for sample cleanup, followed by quantification via LC-MS/MS with a deuterated internal standard (IS) to correct for matrix effects. Chromatographic separation is achieved using a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) with a gradient mobile phase (methanol/water + 0.1% formic acid). Detection in multiple reaction monitoring (MRM) mode enhances specificity. This mirrors methods applied for deuterated phenolic standards in wastewater analysis .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store the compound in amber glass vials under inert gas (argon or nitrogen) at −20°C to minimize deuterium exchange and oxidation. Stability studies on analogous deuterated alcohols (e.g., 4-hydroxybenzyl alcohol) indicate ≤5% degradation over 12 months under these conditions. Avoid freeze-thaw cycles and exposure to light or moisture .

Advanced Research Questions

Q. How does deuteration influence the kinetic isotope effects (KIEs) in esterification or oxidation reactions involving this compound?

Deuteration at the benzyl position introduces primary KIEs (k/k ≈ 2–7) due to altered bond dissociation energies, slowing reaction rates in processes like esterification (e.g., with acetic anhydride) or enzymatic oxidation. For example, in cytochrome P450-mediated oxidation, deuterated alcohols exhibit reduced metabolic clearance, a phenomenon leveraged in drug design. Experimental validation requires parallel reactions with non-deuterated analogs and kinetic profiling via -NMR or MS .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

Discrepancies often arise from differences in measurement techniques (e.g., shake-flask vs. HPLC-derived logP) or solvent systems. A meta-analysis of literature data should be paired with controlled re-measurements using standardized protocols. For solubility, use saturation shake-flask methods with HPLC-UV quantification. For logP, employ reverse-phase HPLC with a calibrated calibration curve (e.g., using octanol-water partitioning). Cross-validate results with computational tools like COSMO-RS .

Q. What strategies are recommended for designing pharmacological studies using this compound as a metabolic tracer?

Incorporate the compound as a stable isotope-labeled internal standard in mass spectrometry-based assays to track metabolic pathways (e.g., phase I/II metabolism). Dosing studies in vitro (hepatocyte incubations) or in vivo (rodent models) should optimize tracer concentrations to avoid saturation effects. Data normalization to non-deuterated controls is essential for accurate kinetic modeling .

Q. How can crystallographic data for this compound be refined using SHELX software?

For X-ray diffraction data, use SHELXL for least-squares refinement with anisotropic displacement parameters. Deuterium positions are located via difference Fourier maps and refined with restrained DFIX commands. Twinning analysis (e.g., using CELL_NOW) is critical for high-resolution datasets. Refer to SHELX-97 manuals for guidance on handling hydrogen/deuterium disorder in aromatic systems .

Q. What role does this compound play in environmental analytical workflows?

It serves as an internal standard for quantifying phenolic pollutants (e.g., chlorophenols, alkylphenols) in wastewater via isotope dilution mass spectrometry. Its deuterated structure minimizes co-elution interferences and matrix effects in complex samples. Validation follows EPA Method 1694 guidelines, with recovery rates ≥85% in influent/effluent water matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.